molecular formula C13H13FN2O3S2 B12202929 (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B12202929
M. Wt: 328.4 g/mol
InChI Key: KQELMFSUKFZQQF-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrahydrothieno[3,4-d]thiazole derivatives, characterized by a bicyclic sulfone core (5,5-dioxide) and a fluorinated aromatic substituent. The sulfone moiety enhances metabolic stability, while the fluorine atom modulates electron density and lipophilicity .

Properties

Molecular Formula

C13H13FN2O3S2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H13FN2O3S2/c1-8(17)15-13-16(10-4-2-9(14)3-5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3

InChI Key

KQELMFSUKFZQQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves the reaction of 4-fluorophenylthiazole with acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound A: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()

  • Structural difference : Replaces 4-fluorophenyl with 3,4-dimethoxyphenyl.

Compound B : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()

  • Structural difference: Features a thiadiazole-isoxazole hybrid core instead of the sulfone-fused thienothiazole.
  • Impact : The absence of the sulfone group reduces oxidative stability, while the isoxazole ring introduces additional hydrogen-bonding sites .

Substituent Variations

Compound C : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )

  • Structural difference : Contains a chlorophenyl group and a naphthalene-triazole side chain.
  • Impact : The chlorine atom (higher electronegativity than fluorine) and bulky naphthalene group may enhance hydrophobic interactions but reduce solubility. IR data shows C=O at 1678 cm⁻¹ and C–Cl at 785 cm⁻¹, indicating distinct electronic environments .

Compound D : (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ()

  • Structural difference : Fluorine is positioned on an isoxazole ring rather than a benzene ring.
  • Impact : The electron-withdrawing effect of fluorine on the isoxazole may alter tautomerism and binding affinity compared to the fluorophenyl group .

Physicochemical and Spectral Properties

Property Target Compound Compound A () Compound B ()
C=O Stretch (IR) ~1678–1606 cm⁻¹ (predicted) 1679, 1605 cm⁻¹ (dual C=O) 1606 cm⁻¹
Aromatic Subst. 4-Fluorophenyl 3,4-Dimethoxyphenyl Phenyl
Solubility Moderate (fluorine balance) High (methoxy polarity) Low (hydrophobic thiadiazole)
Spectral Data NMR: Fluorine coupling expected NMR: Methoxy protons at ~3.8 ppm MS: m/z 348 (M⁺)

Quantitative Similarity Analysis ()

Using Tanimoto coefficients for structural fingerprints:

  • Target vs. Compound A : High similarity (shared sulfone core) but lower due to substituent differences.
  • Target vs. Compound C : Moderate similarity (common acetamide group, divergent cores).

Biological Activity

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure incorporates a fluorophenyl group and a thiazole ring, contributing to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is C18H21FN2O5S2C_{18}H_{21}FN_2O_5S^2, with a molecular weight of approximately 428.5 g/mol. The compound's structural characteristics facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiazole ring enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, such as apoptosis in cancer cells and inhibition of tumor growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide through its effects on vascular endothelial growth factor receptor 2 (VEGFR-2). In vitro evaluations demonstrated that derivatives targeting VEGFR-2 exhibited significant anti-proliferative activities against various cancer cell lines, including HT-29 (colorectal), A-549 (lung), and HCT-116 (colon) cells. Notably, one derivative showed an IC50 value of 0.081 μM against VEGFR-2, indicating potent inhibition capabilities .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometric analysis revealed an increase in apoptotic cells from 3.1% to 31.4% in HT-29 cells following treatment with the compound. Additionally, increases in caspase-8 and caspase-9 levels were observed, suggesting activation of the intrinsic apoptotic pathway .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide have shown promising results against various bacterial strains. The compound's structural features may contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic processes.

Data Summary Table

Biological Activity IC50 Value Cell Lines Tested Mechanism
VEGFR-2 Inhibition0.081 μMHT-29, A-549, HCT-116Apoptosis induction via BAX/Bcl-2 modulation
Antimicrobial ActivityTBDVarious bacterial strainsMembrane penetration and metabolic disruption

Case Studies

  • VEGFR-2 Targeting : A study focused on novel thiazolidine derivatives demonstrated that modifications in structure significantly enhanced VEGFR-2 inhibition and subsequent anti-cancer efficacy. The findings suggest that structural optimization is crucial for developing effective therapeutic agents targeting this pathway .
  • Apoptosis Induction : In a controlled laboratory setting, treatment with (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide led to marked increases in apoptotic markers in colorectal cancer cells, underscoring its potential as an anticancer agent.

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